molecular formula C7H5BF3NO5 B2536725 3-Nitro-4-(trifluoromethoxy)phenylboronic acid CAS No. 2096333-99-0

3-Nitro-4-(trifluoromethoxy)phenylboronic acid

Cat. No.: B2536725
CAS No.: 2096333-99-0
M. Wt: 250.92
InChI Key: HEYISZILWXZDPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Nitro-4-(trifluoromethoxy)phenylboronic acid is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a nitro group, a trifluoromethoxy group, and a boronic acid moiety attached to a phenyl ring. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form carbon-carbon bonds under mild conditions .

Biochemical Analysis

Biochemical Properties

Cellular Effects

The effects of 3-Nitro-4-(trifluoromethoxy)phenylboronic acid on cells and cellular processes are complex and multifaceted. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It is known to participate in Suzuki–Miyaura cross-coupling reactions, a type of reaction that forms carbon-carbon bonds . This involves the transfer of formally nucleophilic organic groups from boron to palladium

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the borylation of 3-nitro-4-(trifluoromethoxy)phenyl halides using a palladium-catalyzed reaction with bis(pinacolato)diboron under basic conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Nitro-4-(trifluoromethoxy)phenylboronic acid is unique due to the presence of both the nitro and trifluoromethoxy groups, which can significantly impact its electronic properties and reactivity. These functional groups make it a valuable compound for fine-tuning the properties of target molecules in synthetic chemistry .

Properties

IUPAC Name

[3-nitro-4-(trifluoromethoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BF3NO5/c9-7(10,11)17-6-2-1-4(8(13)14)3-5(6)12(15)16/h1-3,13-14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEYISZILWXZDPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC(F)(F)F)[N+](=O)[O-])(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BF3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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